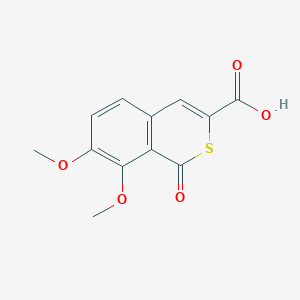![molecular formula C15H12ClNO3 B353053 3-[2-(2-Chlorophenoxy)ethyl]-1,3-benzoxazol-2-one CAS No. 736190-00-4](/img/structure/B353053.png)
3-[2-(2-Chlorophenoxy)ethyl]-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Chlorophenoxy)ethyl]-1,3-benzoxazol-2-one is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Chlorophenoxy)ethyl]-1,3-benzoxazol-2-one typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-Chlorophenoxy)ethyl]-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chlorophenoxy)ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-Chlorophenoxy)ethanol: A precursor in the synthesis of the target compound.
2-Aminophenol: Another precursor used in the synthesis.
Benzoxazole derivatives: Compounds with similar structural features but different substituents.
Uniqueness: 3-[2-(2-Chlorophenoxy)ethyl]-1,3-benzoxazol-2-one is unique due to the specific combination of the benzoxazole ring and the chlorophenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLWAFFXEVRGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one](/img/structure/B352985.png)
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)

![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)



![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)

